3-Bromo-6-methylpicolinic acid CAS number
3-Bromo-6-methylpicolinic acid CAS number
An In-Depth Technical Guide to 3-Bromo-6-methylpicolinic Acid (CAS: 779344-30-8) for Advanced Research and Development
Introduction
3-Bromo-6-methylpicolinic acid, identified by CAS Number 779344-30-8, is a strategically important heterocyclic compound for professionals in chemical synthesis and drug discovery.[][] Its structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a carboxylic acid, offers a trifunctional platform for developing complex molecules.[][3] This guide serves as a comprehensive technical resource for researchers, providing in-depth information on its properties, synthesis, applications, and handling, grounded in established scientific principles. The IUPAC name for this compound is 3-bromo-6-methylpyridine-2-carboxylic acid, and its molecular formula is C₇H₆BrNO₂.[][4]
Part 1: Physicochemical Properties and Structural Analysis
The utility of 3-Bromo-6-methylpicolinic acid as a chemical intermediate stems directly from its distinct structural features. The pyridine ring provides a rigid, aromatic core, while the three functional groups—bromo, methyl, and carboxylic acid—each offer unique reactivity and physicochemical contributions. The electron-withdrawing nature of the bromine atom facilitates certain electrophilic substitution reactions, and the carboxylic acid group not only provides a key reactive handle but also enhances solubility in polar solvents.[][]
Table 1: Core Physicochemical and Safety Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 779344-30-8 | [4] |
| IUPAC Name | 3-bromo-6-methylpyridine-2-carboxylic acid | [][4] |
| Molecular Formula | C₇H₆BrNO₂ | [][4] |
| Molecular Weight | 216.03 g/mol | [][4] |
| Appearance | White to Yellow Solid | |
| Purity | ≥95-98% (typical) | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning |
| Hazard Statements | H315, H319, H335 | |
Spectroscopic Profile: A Predictive Analysis
While comprehensive spectral data is best obtained empirically[5], the structure of 3-Bromo-6-methylpicolinic acid allows for a robust prediction of its spectroscopic characteristics, essential for reaction monitoring and quality control.
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¹H NMR Spectroscopy : The proton spectrum is expected to show distinct signals. The carboxylic acid proton (–COOH) will appear as a highly deshielded, broad singlet in the 10-12 ppm region.[6] The two aromatic protons on the pyridine ring will likely appear as an AB quartet or two doublets between 7.0 and 8.5 ppm. The methyl (–CH₃) protons will present as a singlet further upfield, typically in the 2-3 ppm range.
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¹³C NMR Spectroscopy : The carbon spectrum will be characterized by the carbonyl carbon of the carboxylic acid, which is significantly deshielded and expected in the 160-180 ppm range.[6] The five aromatic carbons of the pyridine ring will resonate between approximately 120-160 ppm. The methyl carbon signal will be found in the upfield region, typically around 15-25 ppm.
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Infrared (IR) Spectroscopy : The IR spectrum provides clear confirmation of the key functional groups. A very broad O-H stretching absorption is characteristic of the hydrogen-bonded carboxylic acid dimer, typically spanning 2500-3300 cm⁻¹.[6] The C=O stretch of the carbonyl group will be a strong, sharp peak around 1710 cm⁻¹.[6] Aromatic C-H and C=C/C=N stretches will also be present in the fingerprint region.
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Mass Spectrometry (MS) : Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, one at the calculated molecular weight (for ⁷⁹Br) and another two mass units higher (M+2, for ⁸¹Br).
Part 2: Synthesis and Mechanistic Rationale
The primary route to 3-Bromo-6-methylpicolinic acid involves the selective bromination of 6-methylpicolinic acid. Understanding the mechanism and experimental choices is critical for achieving high yield and purity.
Protocol: Radical Bromination of 6-Methylpicolinic Acid
This protocol describes a common laboratory-scale synthesis. The rationale is to use a selective brominating agent under conditions that favor substitution on the aromatic ring rather than the methyl group.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylpicolinic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) to the solution. NBS is chosen as it provides a low, steady concentration of bromine, minimizing side reactions.
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Initiation (If necessary): While electrophilic aromatic substitution can occur, some protocols may utilize a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) under reflux with illumination, though this is more typical for benzylic bromination. For ring bromination, a Lewis acid catalyst may be more appropriate depending on the precise substrate and desired regioselectivity.[4]
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Reaction Execution: Heat the mixture to reflux (temperature dependent on solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically runs for 4-8 hours.
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Workup and Isolation: After cooling to room temperature, quench the reaction by adding a reducing agent like sodium thiosulfate solution to destroy any remaining bromine.
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Purification: The crude product is often precipitated by adding water. The solid can be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Bromo-6-methylpicolinic acid.
Diagram 1: Synthetic Workflow
Caption: A typical workflow for the synthesis of 3-Bromo-6-methylpicolinic acid.
Part 3: Applications in Drug Discovery and Chemical Biology
3-Bromo-6-methylpicolinic acid is not typically an end-product but rather a versatile building block for creating novel molecules with potential biological activity.[][] Its value lies in the ability to selectively modify its three key functional regions.
A Trifunctional Scaffold for Medicinal Chemistry
The compound's structure is a powerful starting point for generating compound libraries for high-throughput screening.
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The Bromine Handle: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide array of aryl, heteroaryl, alkyl, or alkyne groups, enabling systematic exploration of the structure-activity relationship (SAR).
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The Carboxylic Acid: This group is readily converted into amides, esters, or other derivatives. Amide bond formation is one of the most fundamental reactions in medicinal chemistry, allowing for linkage to other fragments, amino acids, or solubilizing groups.
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The Pyridine Nitrogen: The basic nitrogen atom can be quaternized or can coordinate to metal centers, making the scaffold useful for developing metal-binding ligands or catalysts.[][]
Biological Potential and Target Interactions
While the compound itself has limited documented biological activity, its derivatives are of significant interest. Research suggests that picolinic acid scaffolds can be developed into agents with various properties:
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Antimicrobial and Anti-inflammatory Agents: The pyridine core is a known pharmacophore in many drugs, and modifications can lead to compounds that modulate inflammatory pathways or exhibit activity against bacterial strains.[4]
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Enzyme Inhibitors: The rigid structure can be elaborated to fit into the active sites of enzymes, potentially inhibiting their function.[4] Boronic acid derivatives, for example, are a well-established class of protease inhibitors.[7]
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Anticancer Agents: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential for development as oncology therapeutics.[4]
Diagram 2: Derivatization Strategy for Library Synthesis
Caption: Logical workflow for creating a diverse compound library from the core scaffold.
Part 4: Safety, Handling, and Storage Protocols
Due to its hazardous properties, strict adherence to safety protocols is mandatory when working with 3-Bromo-6-methylpicolinic acid.
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description |
|---|---|---|
| Hazard | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[8] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Self-Validating Handling Protocol
To ensure researcher safety, the following self-validating workflow must be implemented.
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Engineering Controls Verification: Always handle this compound within a certified chemical fume hood.[9] Before starting, verify the fume hood has a valid inspection sticker and that the airflow monitor indicates proper function.
-
Personal Protective Equipment (PPE) Check: Don appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[10][11] Before use, inspect gloves for any signs of degradation or puncture.
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Dispensing and Weighing: To prevent inhalation of dust, dispense the solid material carefully, avoiding the creation of airborne particles. Use a spatula and weigh the compound in a tared container inside the fume hood.
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Spill Management: Have a spill kit readily accessible. In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), scoop it into a sealed container, and label it for hazardous waste disposal.[8][9]
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Storage Integrity: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for chemical reagents, preferably in a refrigerator at 2-8°C. The inert atmosphere requirement suggests the container should be flushed with nitrogen or argon before sealing to prevent long-term degradation.
Conclusion
3-Bromo-6-methylpicolinic acid is a high-value chemical intermediate whose strategic importance is rooted in its structural versatility. For the medicinal chemist and drug development professional, it represents a robust scaffold for the synthesis of novel compounds with significant therapeutic potential. Its well-defined reactivity at three distinct points allows for the systematic and logical construction of diverse chemical libraries. By understanding its physicochemical properties, mastering its synthesis, and adhering strictly to safety protocols, researchers can effectively leverage this compound to accelerate innovation in pharmaceutical and chemical sciences.
References
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INDOFINE Chemical Company, Inc. Safety Data Sheet. Available at: [Link]
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ResearchGate. (2019, April 23). NMR, mass spectroscopy, IR - finding compound structure. Available at: [Link]
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ResearchGate. (2025, August 6). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3 | Request PDF. Available at: [Link]
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PubChem. 3-Amino-6-bromopicolinic acid. Available at: [Link]
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